3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C16H10Cl2FNO4S . This compound is characterized by the presence of a chlorinated nitrophenyl group, a butadienyl linkage, and a benzene sulfonyl fluoride moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfonyl fluoride group can produce sulfonamides or sulfonate esters.
Scientific Research Applications
3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the butadienyl and sulfonyl fluoride groups.
4-Chloro-2-nitrophenol: Another similar compound used in the synthesis of dyes and pesticides.
Uniqueness
3-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of a chlorinated nitrophenyl group, a butadienyl linkage, and a sulfonyl fluoride moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds .
Properties
Molecular Formula |
C16H11ClFNO4S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H11ClFNO4S/c17-16-11-14(19(20)21)9-8-13(16)6-2-1-4-12-5-3-7-15(10-12)24(18,22)23/h1-11H/b4-1+,6-2+ |
InChI Key |
DWXIKJQRMKNLET-NKZTZDQQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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